4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-succinimidyl 3-(2-pyridyldithio)propionate, involves the reaction of N-hydroxysuccinimide ester groups with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols. This process forms the basis for the introduction of thiol groups into proteins, a step critical for subsequent bioconjugation reactions (Carlsson, Drevin, & Axén, 1978).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2, 4-bis(ethoxycarbonylamido)toluene, has been studied using crystallography, revealing detailed insights into their geometrical configuration. Such analyses contribute to understanding the reactivity and interaction of these compounds with biological molecules (Zhou, 1984).
Chemical Reactions and Properties
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene participates in thiol-disulphide exchange reactions, a property that is leveraged in protein labeling and the creation of protein-protein conjugates. These conjugates can be reversibly dissociated, offering a versatile tool for studying protein interactions and functions (Carlsson, Drevin, & Axén, 1978).
Physical Properties Analysis
While specific physical properties of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene are not detailed in the available literature, the physical properties of similar compounds, such as their crystalline form, solubility, and stability, play a crucial role in their application in biochemical assays. For instance, N-Succinimidyl 3-(2-pyridyldithio)propionate's stability in crystalline form underlines the importance of proper storage and handling conditions for effective use (Carlsson, Drevin, & Axén, 1978).
Chemical Properties Analysis
The chemical properties, such as reactivity with amino and thiol groups, enable the targeted modification of proteins without affecting their native structure. This selective reactivity is foundational for the development of bioconjugation techniques, significantly impacting biomedical research and therapeutic development (Carlsson, Drevin, & Axén, 1978).
Scientific Research Applications
It is used as an alternative internal standard for analyzing ethosuximide in serum by gas chromatography. This application is significant in toxicological studies and medical diagnostics (Solow, Tupper, & Kenfield, 1978).
The compound plays a role in protein thiolation and reversible protein-protein conjugation. This is important in biochemical research, particularly in the study of protein interactions and functionalities (Carlsson, Drevin, & Axén, 1978).
It is utilized in the preparation of immunotoxins by cross-linking antibody and deglycosylated ricin A chain molecules. These immunotoxins can be used in cancer therapy, targeting specific cancer cells (Gheţie, Swindell, Uhr, & Vitetta, 1993).
The compound is involved in the synthesis of aromatic or benzylic hydroxylation products. This is significant in organic chemistry and pharmaceutical synthesis, as it allows for the creation of complex molecules (Pikus, Studts, McClay, Steffan, & Fox, 1997).
Additionally, it's used in the methanogenic transformation of toluene into benzylsuccinate or hydroxylated intermediates. This process is crucial in environmental microbiology, particularly in the biodegradation of pollutants (Fowler, Dong, Sensen, Suflita, & Gieg, 2012).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPIZSKQWTXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920701 | |
Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
CAS RN |
112241-19-7 | |
Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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